molecular formula C8H12O5 B3058355 Dimethyl 2-ethyl-3-oxobutanedioate CAS No. 89073-66-5

Dimethyl 2-ethyl-3-oxobutanedioate

Cat. No.: B3058355
CAS No.: 89073-66-5
M. Wt: 188.18 g/mol
InChI Key: BJMXZPYANWDDDH-UHFFFAOYSA-N
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Description

Dimethyl 2-ethyl-3-oxobutanedioate is an organic compound with the molecular formula C8H12O5 It is a diester derivative of butanedioic acid, featuring an ethyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-ethyl-3-oxobutanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl 3-oxobutanoate with an alkyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethyl-3-oxobutanedioate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium ethoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ketones.

Scientific Research Applications

Dimethyl 2-ethyl-3-oxobutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-ethyl-3-oxobutanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in various synthetic pathways, including the formation of substituted carboxylic acids and ketones .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: Similar in structure but lacks the additional ethyl group.

    Diethyl malonate: Another diester with similar reactivity but different substituents.

Uniqueness

Dimethyl 2-ethyl-3-oxobutanedioate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse synthetic applications. Its combination of ester and keto functionalities makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 2-ethyl-3-oxobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-4-5(7(10)12-2)6(9)8(11)13-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMXZPYANWDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527127
Record name Dimethyl 2-ethyl-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89073-66-5
Record name Dimethyl 2-ethyl-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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